Product packaging for Guanosine-13C,15N2 O-Methyloxime(Cat. No.:CAS No. 197228-02-7)

Guanosine-13C,15N2 O-Methyloxime

Cat. No.: B120007
CAS No.: 197228-02-7
M. Wt: 315.26 g/mol
InChI Key: OQGMXBRSTMPDTL-XTYXTVMZSA-N
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Description

Guanosine-13C,15N2 O-Methyloxime is a chemical compound specifically designed for use as a stable isotope-labeled internal standard in advanced analytical research. This reagent is integral for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it aids in the precise quantification and tracing of nucleoside-related metabolic pathways . The incorporation of 13C and 15N isotopes provides distinct mass and spectroscopic signatures, enabling researchers to perform accurate metabolomic profiling, study nucleic acid turnover, and conduct detailed drug metabolism and pharmacokinetic (DMPK) studies with high specificity and reduced background interference. Guanosine, the parent nucleoside, is one of the fundamental components of nucleic acids (DNA and RNA) and plays critical roles in various biochemical processes as a precursor to signaling molecules like GTP and cGMP . Its labeled derivatives, such as this one, are therefore vital tools for probing these complex biological systems. As a stable isotope-labeled analog, this product is for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for ensuring traceability and compliance with regulatory guidelines during analytical method development, validation, and quality control in pharmaceutical synthesis and formulation stages . This product is for research use only and is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N6O5 B120007 Guanosine-13C,15N2 O-Methyloxime CAS No. 197228-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-(15N)azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMXBRSTMPDTL-XTYXTVMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC1=C2C(=N[13C](=[15N]1)[15NH2])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Guanosine 13c,15n2 O Methyloxime As a Stable Isotope Labeled Research Probe

Significance of O-Methyloxime Derivatization in Analytical Research

Derivatization is a chemical modification process used to enhance the analytical properties of a molecule. nih.gov For compounds that are difficult to analyze in their native form, derivatization can improve volatility, thermal stability, and chromatographic behavior. The O-methyloxime derivatization specifically targets carbonyl groups (aldehydes and ketones).

While guanosine (B1672433) itself does not have a ketone or aldehyde group, some of its metabolites and oxidative damage products do. The derivatization of these carbonyl-containing guanosine derivatives with an O-methyl-hydroxylamine reagent converts the carbonyl group into an O-methyloxime. This modification is particularly beneficial for analysis by gas chromatography-mass spectrometry (GC-MS). The resulting O-methyloxime derivative is typically more volatile and less prone to thermal degradation than the original carbonyl compound, leading to improved chromatographic peak shape and sensitivity.

Furthermore, the formation of the O-methyloxime derivative can prevent the interconversion of isomers, such as anomers or tautomers, which might otherwise complicate chromatographic separation and quantification. This stabilization of the molecular structure ensures that a single, well-defined peak is observed for the derivatized analyte, simplifying data analysis and improving accuracy.

Positioning of Guanosine-13C,15N2 O-Methyloxime within Advanced Molecular Probes

This compound represents a highly specialized molecular probe designed for targeted, quantitative metabolomics and the study of nucleic acid modifications. Its utility lies in the synergistic combination of stable isotope labeling and chemical derivatization.

As an internal standard, this compound would be invaluable in studies investigating the metabolic pathways of guanosine or quantifying its levels in various biological states. For example, in research on cellular metabolism, tracking the incorporation of labeled precursors into guanosine and its derivatives can provide insights into metabolic flux. nih.gov The use of a precisely quantified, labeled internal standard is crucial for obtaining reliable data in such complex experiments.

Moreover, this probe is ideally suited for studying oxidative stress and DNA/RNA damage. Oxidative processes can lead to the formation of various guanosine derivatives, some of which may contain carbonyl groups. By using this compound, researchers could develop highly sensitive and specific methods to quantify these damage products in biological fluids and tissues.

The development of such advanced molecular probes is driven by the increasing demand for more accurate and reliable data in biomedical research. As the field moves towards systems biology and personalized medicine, the ability to precisely measure subtle changes in metabolite concentrations becomes ever more critical. This compound is an example of the sophisticated chemical tools being created to meet these challenges.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀¹³CH₁₆N₄¹⁵N₂O₅
Monoisotopic Mass 315.12 g/mol
Isotopic Labels ¹³C, ¹⁵N
Derivatization Group O-Methyloxime

This interactive table summarizes the key properties of the title compound.

Table 2: Comparison of Analytical Techniques

Analytical TechniqueApplication with this compoundAdvantage
LC-MS/MS Quantitative analysis of guanosine and its metabolites.High sensitivity and specificity; accurate quantification through isotope dilution. nih.gov
GC-MS Analysis of carbonyl-containing guanosine derivatives after derivatization.Improved volatility and thermal stability of analytes.
NMR Spectroscopy Structural elucidation of guanosine-containing molecules.Provides detailed structural information. researchgate.netnih.gov

This interactive table compares the utility of different analytical techniques with the labeled probe.

Synthetic Methodologies for Isotope Labeled Guanosine Derivatives

Chemical Synthesis Routes for Guanosine-¹³C,¹⁵N₂ O-Methyloxime and Related Precursors

The synthesis of Guanosine-¹³C,¹⁵N₂ O-Methyloxime is a multi-step process that requires the careful introduction of stable isotopes into the guanosine (B1672433) scaffold, followed by chemical modification to introduce the O-methyloxime group.

Incorporation of Carbon-13 and Nitrogen-15 (B135050) Isotopes

The foundational step in synthesizing the target compound is the preparation of guanosine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at specific positions. Various strategies have been developed for the de novo synthesis of purine (B94841) nucleosides with isotopic labels.

One common approach involves the construction of the purine ring system from smaller, isotopically enriched starting materials. For instance, the synthesis of guanosine labeled in the pyrimidine (B1678525) portion of the purine ring can be achieved using precursors like [¹⁵N₂, 99%]amidine hydrochloride and [¹³C, 99%]urea. The purine ring is assembled through a series of condensation and cyclization reactions. For labeling the imidazole (B134444) portion of the ring, labeled glycine (B1666218) or formate (B1220265) derivatives can be utilized.

A well-established method for synthesizing [2-¹³C-1,7,NH₂-¹⁵N₃]- and [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine has been reported. nih.gov This involves the use of [¹⁵N]NaNO₂ and [¹³C]sodium ethyl xanthate to introduce the isotopes into the purine ring during its chemical construction. nih.gov The synthesis of [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine, a related purine nucleoside, also provides a framework for the synthesis of specifically labeled guanosine precursors. nih.gov These methods often involve the protection of the ribose hydroxyl groups, followed by the construction of the labeled base on the sugar moiety.

The following table summarizes key isotopically labeled precursors and the positions they label in the guanosine molecule.

Labeled PrecursorResulting Labeled Position(s) in GuanosineReference
[¹⁵N]NaNO₂N7 nih.gov
[¹³C]Sodium Ethyl XanthateC8 researchgate.net
[¹⁵N₂, 99%]Amidine HydrochlorideN1, exocyclic NH₂ nih.gov
[¹³C, 99%]UreaC2 nih.gov
[¹³C]Formic AcidC8 nih.gov

O-Methyloxime Functionalization Procedures

The O-methyloxime functional group is typically introduced by the reaction of a carbonyl group (an aldehyde or a ketone) with methoxylamine (CH₃ONH₂). Therefore, the synthesis of Guanosine-¹³C,¹⁵N₂ O-Methyloxime necessitates a precursor that contains a carbonyl moiety.

While guanosine itself does not possess a suitable carbonyl group for direct oximation, oxidative damage to guanosine can lead to the formation of derivatives that do. For example, the oxidation of guanosine can yield products like 8-oxo-7,8-dihydroguanosine (8-oxoG), which exists in tautomeric forms, including one with a ketone group at the C8 position. It is this oxidized form of the isotopically labeled guanosine that would likely serve as the immediate precursor for the O-methyloxime functionalization.

The reaction would proceed via the nucleophilic attack of the nitrogen atom of methoxylamine on the carbonyl carbon of the oxidized guanosine derivative. This is followed by dehydration to form the C=N double bond of the oxime ether.

Proposed Reaction Scheme:

Oxidation of Isotope-Labeled Guanosine: [¹³C,¹⁵N₂]-Guanosine + Oxidizing Agent → [¹³C,¹⁵N₂]-8-oxo-Guanosine + other oxidation products

O-Methyloxime Formation: [¹³C,¹⁵N₂]-8-oxo-Guanosine + CH₃ONH₂ → Guanosine-¹³C,¹⁵N₂ O-Methyloxime

The specific reaction conditions, such as solvent, temperature, and pH, would need to be optimized to favor the formation of the desired O-methyloxime product and minimize side reactions. General methods for the synthesis of oximes often involve reacting the carbonyl compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, or under microwave irradiation in solvent-free conditions. nih.gov

Chemo-Enzymatic Approaches for Nucleoside and Nucleotide Labeling

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis, offering a powerful alternative for producing isotope-labeled nucleosides and nucleotides. nih.gov These approaches are particularly advantageous for their ability to perform reactions under mild conditions, often with high stereospecificity, which is crucial for complex molecules like nucleosides. nih.gov

A common chemo-enzymatic strategy involves the chemical synthesis of an isotopically labeled nucleobase and an unlabeled (or separately labeled) ribose-1-phosphate, which are then coupled by a suitable enzyme. Purine nucleoside phosphorylase (PNP) is a key enzyme in this process, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding base and ribose-1-phosphate. nih.gov

For the synthesis of labeled guanosine, one could chemically synthesize [¹³C,¹⁵N₂]-guanine and then use PNP to couple it with ribose-1-phosphate. This method allows for the specific introduction of isotopes into the base moiety while utilizing readily available, unlabeled ribose.

The versatility of this approach allows for various labeling patterns. For example, by using selectively labeled ribose precursors, one can introduce isotopes into the sugar part of the nucleoside. nih.gov This combination of chemical synthesis of precursors and enzymatic coupling provides a modular and efficient route to a wide range of isotopically labeled nucleosides.

Strategies for Site-Specific and Uniform Isotopic Enrichment

The utility of isotope-labeled compounds in analytical and structural studies is highly dependent on the degree and location of isotopic enrichment. Two main strategies are employed: site-specific labeling and uniform enrichment.

Site-specific labeling , as the name suggests, involves the introduction of isotopes at precise, predefined atomic positions within a molecule. This is typically achieved through chemical synthesis, where the synthetic route is designed to incorporate labeled atoms from specific starting materials at specific steps. wikipedia.org This approach is invaluable for detailed mechanistic studies and for assigning specific signals in NMR spectra. For example, a single ¹³C label can be introduced at the C8 position of guanosine to probe the local environment of that specific atom. researchgate.net

Uniform enrichment , on the other hand, aims to replace all atoms of a particular element with their heavy isotope. This is most commonly achieved through biosynthetic methods, where microorganisms are grown in a medium containing uniformly labeled nutrients. For instance, growing bacteria in a medium with [¹³C₆]-glucose as the sole carbon source and [¹⁵N]-ammonium salts as the sole nitrogen source will lead to the production of proteins and nucleic acids that are uniformly enriched in ¹³C and ¹⁵N, respectively. For plants, cultivation in a ¹³CO₂ atmosphere and with ¹⁵N-containing nutrient solutions can achieve uniform labeling.

The table below outlines the primary applications for each enrichment strategy.

Enrichment StrategyPrimary ApplicationCommon Method(s)
Site-Specific Labeling Mechanistic studies, NMR signal assignment, probing local environmentsChemical synthesis, chemo-enzymatic synthesis
Uniform Labeling NMR studies of large biomolecules, metabolic flux analysisBiosynthesis using labeled media

Advanced Spectroscopic and Chromatographic Applications in Research

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone analytical technique for the study of biomolecules. For nucleosides like guanosine (B1672433), which can be challenging to analyze directly due to their polarity and thermal instability, specific MS methods are employed. The use of isotopically labeled and derivatized standards like Guanosine-13C,15N2 O-Methyloxime is central to achieving high accuracy and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with O-Methyloxime Derivatization

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, native nucleosides such as guanosine are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to degrade at high temperatures. researchgate.net Chemical derivatization is a necessary step to convert these polar analytes into more volatile and stable forms. nih.govweber.hu

The primary purpose of derivatization in GC-MS is to modify the chemical properties of an analyte to make it compatible with the analysis. weber.hu The process for preparing guanosine for GC-MS typically involves a two-step derivatization: methoximation followed by silylation. youtube.com

Methoximation: This step specifically targets carbonyl (keto) groups. The O-methyloxime group in this compound is the result of such a reaction, where methoxyamine hydrochloride reacts with the keto group on the guanine (B1146940) base. This reaction is crucial because it "locks" the molecule, preventing the formation of multiple isomers (tautomers) that would otherwise complicate the resulting chromatogram. nih.govyoutube.com

Silylation: Following methoximation, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens on the hydroxyl groups of the ribose sugar and the amine groups of the guanine base with trimethylsilyl (B98337) (TMS) groups. youtube.com This further decreases the polarity of the molecule and significantly increases its volatility and thermal stability, allowing it to pass through the GC column without degradation. nih.gov

Table 1: Conceptual GC-MS Parameters for Derivatized Guanosine Analysis
ParameterDescriptionTypical Value/Condition
Derivatization Reagents Chemicals used to increase analyte volatility.Methoxyamine hydrochloride in pyridine, followed by MSTFA. youtube.com
GC Column Stationary phase for separating compounds.DB-5ms or similar non-polar column.
Injection Mode Method of introducing the sample.Splitless
Oven Temperature Program Ramped heating to elute compounds.Initial 100°C, ramp to 300°C.
Ionization Mode Method for creating ions in the mass spectrometer.Electron Ionization (EI)

In mass spectrometry, molecules are ionized and fragmented, creating a unique mass spectrum that acts as a chemical "fingerprint." libretexts.org The derivatization of guanosine creates a larger molecule with specific fragmentation patterns that aid in its identification. The fragmentation of O-methyloxime-silylated guanosine would yield characteristic ions corresponding to the loss of TMS groups, the ribose sugar, and fragments of the guanine base. researchgate.net The presence of the O-methyloxime group provides an additional diagnostic marker. When analyzing this compound, fragments containing the guanine base will have a distinct mass shift due to the heavy isotopes, allowing for unambiguous identification even in a complex matrix. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile molecules like nucleosides, often eliminating the need for derivatization. nih.govmdpi.com LC-MS and its tandem version, LC-MS/MS, are considered benchmark methods for the qualitative and quantitative analysis of modified ribonucleosides in biological samples. nih.govnih.govacs.org

In this context, this compound serves a critical role as an internal standard for quantifying O-methyloxime-derivatized guanosine. While derivatization is not always necessary for LC-MS, it can be employed to improve chromatographic separation or enhance ionization efficiency for certain analytes. mdpi.comnih.gov If a study requires the derivatization of guanosine with methoxyamine, the isotopically labeled O-methyloxime standard becomes essential for accurate quantification.

Quantitative Analysis Utilizing Stable Isotope Dilution

Stable isotope dilution (SID) is the gold standard for quantitative analysis in mass spectrometry, providing the highest possible analytical specificity and accuracy. nih.govyoutube.com The method involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation. nih.gov

This compound is an ideal internal standard for this purpose. It is chemically identical to its unlabeled counterpart (O-methyloxime guanosine) and therefore exhibits the same behavior during sample extraction, derivatization, chromatography, and ionization. nih.gov Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally. However, because the standard contains heavy isotopes (¹³C and ¹⁵N), it has a different mass and can be distinguished from the native analyte by the mass spectrometer. youtube.com By measuring the ratio of the signal from the native analyte to that of the known amount of added standard, a precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.govnih.gov

Table 2: Illustrative Mass-to-Charge Ratios (m/z) for Key Fragments of Unlabeled and Labeled O-Methyloxime Guanosine
FragmentDescriptionExpected m/z (Unlabeled)Expected m/z (Guanosine-13C,15N2)Mass Shift
[M+H]⁺ Protonated molecular ion of the derivatized base181.07184.06+3
[Base+H]⁺ Protonated guanine base after glycosidic bond cleavage152.06155.05+3

Note: The m/z values are theoretical and based on the derivatized guanine base moiety for illustrative purposes. Actual values in a full GC-MS or LC-MS analysis would include silyl (B83357) groups and the ribose sugar, leading to higher masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. researchgate.net However, the NMR analysis of nucleic acids can be challenging due to the limited chemical diversity of the four standard nucleosides, which leads to significant signal overlap (spectral crowding) in the spectra. mdpi.comacs.org

The incorporation of stable isotopes such as ¹³C and ¹⁵N is a powerful strategy to overcome these limitations. nih.gov this compound is designed for such advanced NMR studies. The ¹³C and ¹⁵N labels serve as sensitive probes, allowing for the use of multidimensional NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to resolve individual atomic resonances that would otherwise be indistinguishable. scienceopen.comnih.gov

These isotopic labels enable the precise assignment of chemical shifts for the atoms within the guanine ring, providing detailed information about the molecule's electronic environment and structure. nih.gov The O-methyloxime group would also produce distinct signals in the NMR spectrum, confirming the derivatization. The combination of isotopic labeling and derivatization makes this compound a powerful tool for investigating molecular structure, conformation, and interactions with other biomolecules. nih.gov

Table 3: Typical ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Guanosine Moiety
AtomTypical Chemical Shift (ppm)Reference
C2 ~154 chemicalbook.com
C4 ~152 chemicalbook.com
C5 ~117 chemicalbook.com
C6 ~157 chemicalbook.com
C8 ~136 chemicalbook.com
N1 ~217 nih.gov
N7 ~230 nih.gov

Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and molecular conformation.

Structural Elucidation of Nucleic Acid Conformations

The precise three-dimensional structure of nucleic acids is fundamental to their biological function. Isotopic labeling is a crucial prerequisite for applying NMR spectroscopy to study these complex biomolecules. researchgate.net The incorporation of Guanosine-¹³C,¹⁵N₂ O-Methyloxime into an RNA or DNA strand allows for site-specific analysis, greatly simplifying complex spectra and enabling detailed structural characterization.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are foundational techniques for structural analysis. In the context of Guanosine-¹³C,¹⁵N₂ O-Methyloxime, the presence of ¹³C and ¹⁵N isotopes allows for the acquisition of heteronuclear correlation spectra, which are essential for resolving spectral overlap common in ¹H NMR of large biomolecules.

The ¹H, ¹³C, and ¹⁵N chemical shifts are highly sensitive to the local electronic environment and conformation. The O-methyloxime modification at the O6 position of the guanine base significantly alters the hydrogen bonding potential of this position, which normally acts as a hydrogen bond acceptor in canonical Watson-Crick base pairs. This modification prevents the formation of a standard G-C pair and can induce unique structural motifs.

The chemical shifts of the labeled nuclei provide direct insight into these structural changes. For instance, the ¹⁵N chemical shifts of the guanine ring nitrogens, particularly N1 and N7, are sensitive probes of protonation state, metal ion binding, and hydrogen bonding interactions. researchgate.net The O-methyloxime group would be expected to influence the chemical shifts of nearby atoms, including the labeled C6, N1, and N7 positions, providing a clear spectral signature for the modified residue.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm) for Guanosine and Postulated Shifts for Guanosine-O-Methyloxime in a Nucleic Acid Context.

AtomTypical Guanosine Shift (ppm)Postulated Guanosine-O-Methyloxime Shift (ppm)Rationale for Shift Change
¹H
H87.8 - 8.27.9 - 8.3Minor electronic perturbation from distal modification.
H1'5.7 - 6.05.7 - 6.0Generally unaffected unless glycosidic torsion angle changes significantly.
NH112.5 - 13.5N/AImino proton is absent in the O-methyloxime derivative.
¹³C
C6~157ShiftedDirect attachment of the O-methyloxime group significantly alters the electronic environment.
C8~137~137Minimal change expected.
C1'~87~87Unlikely to be significantly affected.
¹⁵N
N1~145 (in G-C pair)ShiftedEnvironment drastically changed due to loss of H-bond and presence of oxime.
N7~225ShiftedPotential changes in tautomeric state or solvent exposure due to the bulky O-methyloxime group.
N² (amino)~70~70Minor changes expected.

Note: The postulated shifts are illustrative and would need to be confirmed by experimental data. The exact values depend on the specific sequence context, solvent conditions, and temperature.

For unambiguous assignment of all the NMR signals in a nucleic acid containing the modified guanosine, multi-dimensional NMR experiments are indispensable. The presence of ¹³C and ¹⁵N labels is what makes these experiments feasible for molecules larger than a few nucleotides.

Heteronuclear Single Quantum Coherence (HSQC): 2D ¹H-¹³C and ¹H-¹⁵N HSQC spectra are the starting point for assignment. They correlate each proton with its directly attached carbon or nitrogen atom, spreading out the crowded proton signals into two dimensions. The unique shifts of the atoms near the O-methyloxime modification would be readily identifiable.

Heteronuclear Multiple Bond Correlation (HMBC): 2D ¹H-¹³C and ¹H-¹⁵N HMBC experiments reveal correlations between protons and carbons/nitrogens that are two to three bonds away. These are critical for linking different parts of the nucleoside and for sequential assignment along the nucleic acid backbone. For example, an HMBC spectrum could show a correlation from the methyl protons of the O-methyloxime group to the C6 carbon.

Through-Bond Correlation Experiments: Experiments like HNCACB and N(CO)CA, though primarily used for proteins, have analogous versions for nucleic acids that trace correlations along the backbone, aiding in sequential assignment. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): 3D ¹³C- or ¹⁵N-edited NOESY experiments are the cornerstone for determining three-dimensional structure. They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. NOEs between the modified guanosine and its neighbors provide crucial distance restraints for calculating the 3D structure and understanding the conformational impact of the O-methyloxime group. pnas.org

Investigation of Molecular Dynamics and Interactions

Biomolecules are not static entities; their function often depends on their dynamic behavior and interactions with other molecules. Guanosine-¹³C,¹⁵N₂ O-Methyloxime is an ideal probe for studying these dynamic processes using NMR.

The O-methyloxime modified guanosine can be used to investigate the binding of small molecules, proteins, or other nucleic acids. The modification itself can serve as a unique recognition element or a reporter of binding events occurring elsewhere in the molecule.

Chemical Shift Perturbation (CSP): Upon binding of a ligand, the chemical environment of nuclei at the binding interface changes, leading to shifts in their NMR signals. By monitoring the ¹H, ¹³C, and ¹⁵N chemical shifts of the labeled guanosine residue during a titration with a ligand, one can map the binding site, determine the dissociation constant (Kd), and gain insight into the structural changes that occur upon binding. nih.gov

Saturation Transfer Difference (STD) NMR: This technique can be used to identify which parts of a ligand are in close contact with the nucleic acid. While not directly utilizing the isotopic labels, it complements CSP studies in defining the binding epitope.

Nucleic acids undergo conformational changes that are essential for their function, such as folding into active structures or responding to ligand binding. Isotopic labels are key to characterizing these dynamics over a wide range of timescales. nih.gov

Relaxation Studies: ¹⁵N relaxation experiments (T₁, T₂, and heteronuclear NOE) provide information on the motion of the N-H bond vectors on picosecond to nanosecond timescales. By incorporating the labeled guanosine, one can probe the local flexibility of the nucleic acid at that specific site. The O-methyloxime modification might increase or decrease local flexibility, which would be reflected in the relaxation parameters. nih.gov

Relaxation Dispersion: This technique is used to study slower conformational exchange processes (microsecond to millisecond timescale), such as the transient opening of base pairs or the switching between different folded states. The isotopic labels provide the necessary sensitivity and resolution to perform these demanding experiments. The unique structure induced by the O-methyloxime could trap or facilitate specific conformational states that can be characterized by relaxation dispersion. nih.gov

Table 2: Illustrative Research Findings from Spectroscopic Analysis of Modified Nucleosides.

TechniqueSystem StudiedKey FindingsPotential Implication for Guanosine-O-Methyloxime
NMR Chemical Shift Perturbation RNA aptamer with a ligand nih.govIdentified the specific nucleotides in the binding pocket by monitoring ¹H and ¹⁵N shifts upon ligand titration. Determined a low micromolar binding affinity.The labeled O-methyloxime residue can act as a sensitive reporter for mapping binding interfaces and quantifying binding affinities.
NMR Relaxation Dispersion DNA duplex with a mismatched base pairCharacterized the kinetics of a slow conformational exchange between a major and a minor, "excited" state, revealing a transiently formed alternative structure.Can be used to characterize the dynamics of unique, non-canonical structures induced by the O-methyloxime modification.
NOESY Purine-rich DNA duplex with G-A mismatches pnas.orgRevealed an unusual purine-purine stacking pattern and established a specific hydrogen bonding scheme for the non-canonical pairs, defining the 3D fold.Crucial for determining the local and global structural changes imposed by the O-methyloxime group and its interactions with neighboring bases.
Integrated MS/NMR Oxidized guanosine in DNA nih.govMS confirmed the identity and location of the oxidized product (guanidinohydantoin), while ¹⁵N and ¹³C NMR revealed its diastereomeric nature and provided mechanistic insights.MS can verify the incorporation of Guanosine-O-Methyloxime into a nucleic acid strand, while NMR elucidates its precise structural and dynamic impact.

Synergistic Application of MS and NMR in Integrated Research

While NMR provides unparalleled detail on structure and dynamics in solution, mass spectrometry (MS) offers exceptional sensitivity and the ability to precisely determine molecular weight and sequence information. The combination of MS and NMR creates a powerful integrated approach for studying complex biological systems. nih.gov

In research involving Guanosine-¹³C,¹⁵N₂ O-Methyloxime, MS plays several critical roles. First, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to confirm the successful synthesis of the modified, labeled nucleoside and its incorporation into a specific position within a DNA or RNA oligonucleotide. High-resolution MS can verify the exact mass, confirming the presence of both the isotopic labels and the O-methyloxime group.

Second, tandem MS (MS/MS) can be used to sequence the oligonucleotide and pinpoint the exact location of the modification. nih.gov The fragmentation pattern of the modified nucleoside can also provide structural information that is complementary to the NMR data. For instance, the specific fragmentation of the O-methyloxime group could be characterized. nih.gov

This synergy is particularly powerful in complex scenarios. For example, if a nucleic acid containing the probe is part of a large ribonucleoprotein complex, MS can identify the components and map cross-linking sites, while NMR provides high-resolution information on the conformation and dynamics of the labeled region. This integrated approach leverages the strengths of both techniques to provide a more complete picture of biomolecular structure and function than either method could achieve alone.

Applications in Advanced Biological and Biochemical Research Domains

Metabolic Pathway Elucidation and Flux Analysis using Stable Isotope Tracing (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a key technique for unraveling the intricate network of metabolic reactions within a cell. By introducing a labeled substrate into a biological system, scientists can track the incorporation of the isotope into various downstream metabolites, providing a dynamic view of metabolic pathways and their rates.

Stable isotope-labeled guanosine (B1672433) is instrumental in tracing the de novo synthesis and salvage pathways of purine (B94841) nucleotides. nih.govnih.gov In de novo synthesis, the purine ring is assembled from various precursors, including amino acids like glycine (B1666218), glutamine, and aspartate. nih.gov By using ¹³C and ¹⁵N labeled guanosine or its precursors, researchers can follow the flow of these labeled atoms into the guanine (B1146940) base of nucleotides like guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). nih.govresearchgate.net This allows for the quantification of the relative contributions of different pathways to the nucleotide pool.

For instance, studies have utilized [¹⁵N]glycine to track its incorporation into AMP and GMP, demonstrating the activity of the de novo purine synthesis pathway. nih.gov Such experiments are crucial for understanding how cells regulate nucleotide production to meet the demands of DNA replication, RNA synthesis, and cellular signaling.

Interactive Data Table: Tracing Nucleotide Synthesis with Labeled Precursors

Labeled PrecursorPathway TracedKey Metabolites MeasuredResearch Focus
[¹³C₆]-GlucosePentose Phosphate Pathway, GlycolysisLabeled Ribose-5-phosphate, Labeled Nucleotide SugarsUnderstanding the origin of the ribose backbone in nucleotides. mdpi.com
[¹⁵N]GlycineDe novo purine synthesisLabeled AMP, Labeled GMPQuantifying the rate of de novo purine production. nih.gov
[¹³C,¹⁵N]-GlutamineDe novo purine and pyrimidine (B1678525) synthesisLabeled purine and pyrimidine basesAssessing the role of glutamine as a nitrogen donor in nucleotide synthesis. nih.gov

Cellular metabolism is not always perfectly efficient and can lead to the production of various by-products. Stable isotope tracing is a powerful method for identifying these by-products and tracing their metabolic origins. pnas.org By providing cells with a ¹³C-labeled substrate, such as glucose or a specific amino acid, any resulting metabolic by-products will also contain the ¹³C label. pnas.org This allows for their confident identification using mass spectrometry.

A comprehensive study using ¹³C-labeled glucose and amino acids in Chinese Hamster Ovary (CHO) cell cultures successfully identified numerous secreted by-products. pnas.org This approach not only confirmed the presence of known by-products but also led to the discovery of novel metabolites. pnas.org By analyzing the labeling patterns in these by-products, researchers could pinpoint the specific metabolic pathways and precursor molecules from which they were derived. pnas.org

The complexity of cellular metabolism arises from the interconnectedness of numerous reaction networks. Stable isotope tracing helps to map these intricate connections by revealing how different metabolic pathways intersect and exchange intermediates. nih.gov The use of dual-labeled substrates, such as those containing both ¹³C and ¹⁵N, is particularly insightful for simultaneously tracking carbon and nitrogen flow through these networks. nih.govnih.gov

A study employing ¹³C¹⁵N dual isotopic labeling in Mycobacterium bovis BCG allowed for the simultaneous quantification of intracellular carbon and nitrogen fluxes. nih.govnih.gov This approach provided the first detailed nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria, establishing glutamate (B1630785) as a central hub for nitrogen metabolism. nih.govnih.gov Such detailed flux maps are invaluable for understanding the metabolic architecture of a cell and how it adapts to different conditions.

Fundamental Research in Nucleic Acid Biology

Isotopically labeled guanosine is also a cornerstone in the fundamental research of nucleic acids, providing insights into their synthesis, degradation, and the mechanisms of damage and repair.

The dynamic nature of RNA, with its continuous synthesis and degradation, is central to gene regulation. Stable isotope labeling allows for the direct measurement of RNA turnover rates. By introducing a labeled nucleotide precursor, such as ¹⁵N-labeled guanosine, into the cellular environment, newly synthesized RNA molecules will incorporate the label. The rate of label incorporation and its subsequent decay can be monitored over time to determine the synthesis and degradation rates of specific RNA transcripts. This provides a global view of RNA dynamics within a cell.

Mechanochemical studies have also shed light on the degradation of ribonucleosides like guanosine, which can be broken down into their constituent nucleobases, such as guanine. mdpi.com

Guanine is the most easily oxidized of the four DNA bases, making it a primary target for oxidative damage by reactive oxygen species (ROS). nih.govnih.gov This can lead to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), which can cause mutations if not repaired. nih.gov The study of these damage and repair processes is facilitated by the use of isotopically labeled guanosine and its oxidized derivatives.

Research has shown that guanosine itself can act as an antioxidant, protecting DNA from oxidative damage. researchgate.net Studies using labeled guanosine can help to elucidate the mechanisms of this protective effect. Furthermore, the repair of oxidative guanine lesions is handled by multiple pathways, including base excision repair (BER) and nucleotide excision repair (NER). mdpi.com The interplay between these pathways in recognizing and excising specific guanine lesions can be investigated using substrates containing site-specifically placed labeled lesions. mdpi.com

The accumulation of oxidized guanosine, such as 8-oxoguanine, has been implicated as a biomarker for oxidative stress in various diseases. nih.gov Understanding the formation and repair of these lesions is crucial for developing therapeutic strategies against such conditions. nih.gov

Interactive Data Table: Key Guanine Oxidation Products and Their Significance

Oxidized Guanine ProductFormationImplication in DNARepair Pathway(s)
8-oxo-7,8-dihydroguanine (8-oxoG)Reaction with reactive oxygen speciesCan mispair with adenine, leading to G:C to T:A transversions. nih.govBase Excision Repair (BER), Nucleotide Excision Repair (NER). nih.govmdpi.com
2,2,4-Triamino-5(2H)-oxazolone (Oz)Oxidation of guanine and 8-oxoGCan cause G:C to C:G transversions. nih.govBase Excision Repair (BER) by enzymes like NTH1 and NEIL1. nih.gov
Spiroiminodihydantoin (Sp)Oxidation product of 8-oxoGInduces G:C to T:A and G:C to C:G transversions.Not fully elucidated.
Guanidinohydantoin (Gh)Isomerization of Iminoallantoin (Ia), an oxidation product of 8-oxoGInduces G:C to T:A and G:C to C:G transversions.Not fully elucidated.

Nucleotide Modifications and Their Functional Impact

Nucleic acids are subject to a wide array of chemical modifications that play crucial roles in regulating gene expression, maintaining genomic stability, and modulating RNA function. wikipedia.org The methylation of guanosine at various positions, such as the 2'-O-methylation, is a well-documented modification that can influence RNA structure and stability. wikipedia.orggenelink.com The introduction of an O-methyloxime group to guanosine, while less common, presents another avenue for probing the functional landscape of nucleotide modifications.

The use of Guanosine-13C,15N2 O-Methyloxime as an internal standard in mass spectrometry-based analyses allows for the precise quantification of its corresponding endogenous modification. By comparing the signal of the labeled standard to that of the unlabeled analyte, researchers can accurately determine the abundance of O-methyloxime guanosine in cellular RNA or DNA. This quantitative data is critical for understanding how the levels of this modification may change in response to different cellular states, environmental stimuli, or disease conditions.

Table 1: Potential Functional Impacts of Guanosine O-Methyloxime Modification

Functional AspectPotential Impact of O-Methyloxime ModificationRationale
Base Pairing Altered hydrogen bonding with cytosineThe O-methyloxime group can sterically hinder or electronically modify the Watson-Crick face of the guanine base.
RNA/DNA Structure Disruption or stabilization of secondary and tertiary structuresChanges in base pairing and local conformation can lead to global structural alterations.
Protein Recognition Modulated binding of RNA/DNA-binding proteinsThe modification can either create a new binding epitope or block an existing one for regulatory proteins.
Enzymatic Processing Altered susceptibility to nucleases and polymerasesThe bulky modification may interfere with the active sites of enzymes that process nucleic acids.

Contribution to Systems Biology and Metabolomics Profiling

Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their various components. Metabolomics, a key discipline within systems biology, focuses on the global profiling of small molecule metabolites in a cell, tissue, or organism. Isotopically labeled compounds like this compound are powerful tools in metabolomics, enabling both targeted and untargeted approaches. frontiersin.orgresearchgate.net

Targeted Metabolomics Approaches

In targeted metabolomics, researchers focus on quantifying a predefined set of metabolites. This compound serves as an ideal internal standard for the quantification of guanosine and its derivatives. scbt.com When added to a biological sample at a known concentration, the isotopically labeled standard co-elutes with the endogenous analyte during chromatographic separation and is simultaneously detected by mass spectrometry. The ratio of the signal from the endogenous compound to that of the labeled standard allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Illustrative Data from a Targeted Metabolomics Experiment Using this compound as an Internal Standard

AnalyteSample GroupPeak Area (Endogenous)Peak Area (Labeled Standard)Concentration (µM)
GuanosineControl1.2 x 10⁶2.0 x 10⁶6.0
GuanosineTreated1.8 x 10⁶2.0 x 10⁶9.0
8-oxo-guanosineControl5.4 x 10⁴1.5 x 10⁵0.36
8-oxo-guanosineTreated9.0 x 10⁴1.5 x 10⁵0.60

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a sample. In this context, this compound can be used as a metabolic tracer. By introducing the labeled compound into a biological system, researchers can follow the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes. f1000research.com The distinct isotopic pattern created by the labeled compound helps to differentiate biologically derived signals from background noise and chemical artifacts, significantly improving the reliability of compound identification. frontiersin.org

For instance, if cells are cultured in the presence of this compound, the labeled guanosine can be incorporated into the nucleotide pool and subsequently into RNA. The labeled isotopes can also be traced through purine salvage and catabolism pathways, revealing the metabolic fate of guanosine under specific experimental conditions.

Table 3: Potential Labeled Metabolites Detected in an Untargeted Metabolomics Study with this compound

Detected MetaboliteIsotopic LabelImplied Metabolic Pathway
Guanosine monophosphate (GMP)¹³C, ¹⁵NNucleotide salvage pathway
Guanosine diphosphate (GDP)¹³C, ¹⁵NNucleotide phosphorylation
Guanosine triphosphate (GTP)¹³C, ¹⁵NNucleotide phosphorylation
Xanthosine¹³C, ¹⁵NPurine catabolism
Uric acid¹³C, ¹⁵NPurine catabolism

Future Perspectives and Emerging Methodologies

Development of Novel Isotope Labeling Strategies for Complex Biomolecules

Novel labeling strategies can be broadly categorized:

Residue-specific labeling : This involves the incorporation of a labeled amino acid or nucleotide into a protein or nucleic acid, respectively. For example, an expression host like E. coli can be supplied with labeled precursors, resulting in the labeling of all corresponding residues. rsc.org

Site-specific labeling : This is a more refined approach where one or more labeled amino acids or nucleosides are incorporated at specific key positions in an otherwise unlabeled polypeptide or polynucleotide chain. rsc.org This minimizes spectral complexity, which is crucial for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Segmental isotope labeling : In this method, a specific segment of a protein is isotopically labeled while the rest remains at natural abundance. rsc.org This is particularly useful for studying domain-specific interactions and dynamics.

Selective labeling of specific functional groups : A prominent example is the selective protonation of methyl groups in otherwise perdeuterated proteins, which has been instrumental in NMR studies of high-molecular-weight systems up to 1 MDa. unl.ptnih.gov This approach leverages the favorable relaxation properties of rapidly rotating methyl groups to provide high-sensitivity probes of molecular structure and dynamics. nih.gov

Guanosine-13C,15N2 O-Methyloxime represents a precursor for highly specific, site-directed labeling. The ¹³C and ¹⁵N isotopes integrated into its core guanine (B1146940) structure allow it to be traced and distinguished from its natural-abundance counterparts. Such specific labeling is critical for NMR studies of large RNA molecules, where it can provide sharp signals and aid in the assignment and analysis of dynamics at specific guanosine (B1672433) residues. nih.gov The development of chemoenzymatic approaches allows for the coupling of selectively labeled nucleobases to ribose moieties, enabling their incorporation into large RNAs for structural and mechanistic investigations. nih.gov

Table 1: Comparison of Isotope Labeling Strategies

Labeling Strategy Description Primary Application Key Advantage
Uniform Labeling All atoms of a specific element (e.g., C, N) are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). rsc.org Initial structural studies of small to medium-sized biomolecules. Provides a wealth of information across the entire molecule.
Residue-Specific Labeling Only certain types of residues (e.g., all leucines, all guanines) are isotopically labeled. rsc.org Simplifying NMR spectra of larger proteins and nucleic acids. Reduces signal overlap while highlighting specific residue types.
Site-Specific Labeling A labeled residue is incorporated at a single, defined position in the sequence. rsc.orgnih.gov Probing active sites, interaction interfaces, or specific dynamic regions. Offers the highest level of specificity, minimizing spectral crowding.
Selective Group Labeling Specific functional groups, such as methyl groups, are labeled within a deuterated environment. unl.ptnih.gov NMR studies of very large proteins and complexes (>100 kDa). High sensitivity and resolution due to favorable relaxation properties.

Advancements in Hybrid Analytical Platforms

To fully exploit the potential of isotopically labeled compounds, analytical platforms must offer both high sensitivity and the ability to provide multi-faceted information. Recent advancements have focused on creating hybrid systems that couple powerful separation techniques with multiple detection methods.

One of the most significant developments is the coupling of liquid chromatography (LC) with both isotope ratio mass spectrometry (IRMS) and high-resolution mass spectrometry (HRMS). wiley.com This hybrid setup allows for the simultaneous analysis of a compound's specific stable isotope ratio and its precise structural information. wiley.com For a molecule like this compound, this means researchers can not only trace its metabolic fate by monitoring the ¹³C/¹²C and ¹⁵N/¹⁴N ratios but also identify its metabolites and transformation products with high confidence using HRMS. This is particularly valuable for studying complex biological processes where a parent compound is converted into multiple downstream products. wiley.com

Another emerging area is the use of hybrid imaging labels that combine multiple modalities. For instance, a single molecular tracer can be designed to incorporate a fluorescent dye, a radioisotope for nuclear imaging, and a metal isotope for mass spectrometry-based techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). nih.gov This allows for a direct, cross-validating comparison of a molecule's distribution and binding from the cellular level (fluorescence microscopy) to whole-body biodistribution (nuclear imaging) and high-resolution tissue mapping (LA-ICP-MS imaging). nih.gov While this compound itself is a stable isotope label, its derivatives could be designed as part of such multi-modal probes.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is another powerful hybrid technique used to probe protein structure and dynamics. nih.gov It measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent, providing insights into solvent accessibility and structural flexibility. nih.gov While primarily used for proteins, the principles can be adapted to study the dynamics of nucleic acid complexes, where a labeled guanosine derivative could serve as a specific probe to monitor local conformational changes upon binding or other functional triggers.

Table 2: Features of Advanced Hybrid Analytical Platforms

Platform Components Information Provided Application for Labeled Guanosine
LC-IRMS-HRMS Liquid Chromatography, Isotope Ratio Mass Spectrometry, High-Resolution Mass Spectrometry. wiley.com Chromatographic separation, stable isotope ratios, and exact mass for structural identification. wiley.com Tracing metabolic pathways, quantifying flux, and identifying unknown metabolites of the guanosine derivative.
Hybrid Imaging Fluorescence, Radioisotope, and Metal Isotope labels on a single tracer. nih.gov Multi-scale localization from sub-cellular to whole-body, cross-validation of techniques. nih.gov Could be incorporated into a larger probe to visualize its delivery and interaction with target nucleic acids in cells and tissues.
HDX-MS Liquid Chromatography, Mass Spectrometry. nih.gov Solvent accessibility and conformational dynamics of biomolecules. nih.gov Monitoring changes in local RNA or DNA structure and dynamics at the site of incorporation.

Expansion of Applications in Mechanistic Biochemical Studies

The ultimate goal of using isotopically labeled compounds is to elucidate complex biochemical mechanisms. This compound is well-suited to contribute to several expanding areas of research, from probing nucleic acid function to tracing metabolic networks.

A primary application lies in the study of large RNA molecules and their complexes, which are notoriously difficult to analyze. nih.gov By incorporating a site-specifically labeled guanosine, researchers can use ¹⁵N NMR relaxation experiments to probe the dynamics at that specific site without interference from other nuclei. This approach is invaluable for understanding the structural rearrangements that govern the function of ribozymes, riboswitches, and viral RNA elements. nih.gov The chemical shift of the incorporated label can also serve as a sensitive probe for local conformational changes, such as duplex formation. researchgate.net

Furthermore, stable isotope labeling is a powerful technique for tracing metabolic pathways in vivo. plos.org By introducing a labeled precursor, one can follow the incorporation of the isotopes into downstream metabolites over time, a method known as Stable Isotope Labeled Kinetics (SILK). plos.org This provides detailed information about the rates of biosynthesis and turnover within a metabolic network. A labeled guanosine derivative could be used to study purine (B94841) metabolism, salvage pathways, or the synthesis of signaling molecules like cyclic guanosine monophosphate (cGMP). The recent discovery of post-translational modifications derived from metabolites, such as lactylation, highlights a new frontier where isotope tracing can link cellular metabolism directly to gene regulation and immune signaling. plos.org

In drug discovery, isotopically labeled compounds are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of new therapeutic agents. researchgate.netresearchgate.net A labeled version of a guanosine-based drug, for example, can be used as a tracer in metabolic studies or as an internal standard for highly accurate quantification in complex biological matrices using LC-MS. acs.org The O-methyloxime modification on this compound suggests potential use as a stable derivative for analytical purposes or as a bioisostere in medicinal chemistry, where its metabolic fate could be precisely tracked. pharmaffiliates.comnih.gov

Table 3: Potential Mechanistic Studies Using Labeled Guanosine

Research Area Mechanistic Question Role of Labeled Guanosine Relevant Technique(s)
RNA Structural Biology How do large RNAs fold and interact with ligands or proteins? Serves as a site-specific NMR probe for local structure and dynamics. nih.gov NMR Spectroscopy, X-ray Crystallography
Metabolomics & Flux Analysis What are the kinetics of purine biosynthesis and salvage pathways? Acts as a tracer to follow the flow of carbon and nitrogen through the metabolic network. plos.org LC-MS, IRMS
Cellular Signaling How are levels of signaling molecules like cGMP regulated? Can be used to trace the synthesis and degradation of the signaling molecule. LC-MS/MS
Drug Metabolism What is the metabolic fate of a guanosine-based therapeutic agent? Acts as a tracer for metabolite identification and as a quantitative standard. researchgate.net LC-MS/MS, HRMS
Post-Translational Modifications How do metabolic states influence protein or nucleic acid modifications? Traces the origin of modifying groups derived from nucleotide metabolism. plos.org Mass Spectrometry, Proteomics

Q & A

Q. How should researchers design controls to distinguish isotopic tracer effects from background noise in complex biological systems?

  • Methodological Answer :
  • Negative Controls : Use unlabeled guanosine in parallel experiments to quantify natural 13C/15N abundance .
  • Spike-In Standards : Add known quantities of 13C/15N-urea as an internal reference to normalize MS data .
  • Blank Extraction : Process samples without the tracer to identify matrix-derived interferences (e.g., solvent peaks in NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.